molecular formula C15H17N5 B3061470 N-benzyl-9-isopropyl-9H-purin-6-amine CAS No. 111853-20-4

N-benzyl-9-isopropyl-9H-purin-6-amine

Cat. No.: B3061470
CAS No.: 111853-20-4
M. Wt: 267.33 g/mol
InChI Key: JBLZWJCKPDQCNX-UHFFFAOYSA-N
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Description

Contextualization within Purine (B94841) Chemistry and Heterocyclic Compounds

N-benzyl-9-isopropyl-9H-purin-6-amine belongs to the purine family, a major class of nitrogen-containing heterocyclic compounds. wikipedia.org Heterocyclic compounds are cyclic structures containing at least two different elements in their rings, most commonly carbon and one or more heteroatoms such as nitrogen, oxygen, or sulfur. pearson.com Purines are distinguished by their specific aromatic structure, which consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.orgthoughtco.com This bicyclic system is fundamental to many molecules essential for life.

Purines are among the most widespread nitrogen-containing heterocycles found in nature. wikipedia.org The parent compound, purine, has the chemical formula C₅H₄N₄. wikipedia.org The two most well-known purine derivatives are adenine (B156593) (6-aminopurine) and guanine (B1146940) (2-amino-6-oxopurine), which are fundamental components of nucleic acids, DNA and RNA. Beyond their role in genetics, purine derivatives are crucial for cellular energy metabolism (e.g., adenosine (B11128) triphosphate - ATP), and signal transduction.

The chemical properties of purines, such as their ability to exist in different tautomeric forms and their acid-base characteristics, are influenced by the nitrogen atoms within their rings and the substituents attached. wikipedia.org The synthesis of novel purine derivatives like this compound involves modifying the core purine structure to investigate how these changes affect its physicochemical properties and interactions. The specific compound is a disubstituted purine, featuring a benzylamino group at the 6-position and an isopropyl group at the 9-position of the purine ring system. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₇N₅ nih.govnih.gov
Molecular Weight267.34 g/mol nih.gov
AppearanceCrystalline Solid

Significance of 6,9-Disubstituted Purines in Academic Research

The synthesis of purine derivatives with various substituents at the C6 and N9 positions is a significant focus of academic research, driven by the potential biological activity of the resulting molecules. nih.govresearchgate.net The specific substitution pattern found in 6,9-disubstituted purines has been shown to be a promising scaffold in medicinal chemistry. nih.govnih.gov Research has demonstrated that compounds within this class exhibit a range of biological activities, and numerous studies have been dedicated to synthesizing and evaluating new analogues. nih.govresearchgate.netnih.govnih.gov

For instance, various 6,9-disubstituted purines have been investigated for their potential as antitumor, antileishmanial, and antibacterial agents. nih.govresearchgate.net The design and synthesis of new analogues, such as this compound, are part of a broader effort to expand the library of these compounds and to study their structure-activity relationships. nih.govresearchgate.netnih.gov The exploration of different substituents at the C6 and N9 positions allows researchers to modulate the molecule's properties, such as lipophilicity and steric bulk, which can influence its interactions. For example, comparative studies have shown that increasing the steric bulk at the N9 position from an ethyl to an isopropyl group can enhance crystalline stability.

The title compound, this compound, was synthesized as part of research aimed at preparing new disubstituted purine series. nih.govresearchgate.net Its structure has been confirmed through crystallographic studies, which provide precise data on its molecular geometry. nih.govnih.gov The asymmetric unit of the crystalline structure consists of two molecules with slightly different geometries, where the dihedral angles between the purine and benzene (B151609) rings are 89.21° and 82.14°, respectively. nih.govnih.gov

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2₁/c researchgate.net
a (Å)12.9926 (5) nih.gov
b (Å)21.1673 (7) nih.gov
c (Å)11.2622 (6) nih.gov
β (°)114.274 (5) nih.gov
Volume (ų)2823.5 (2) nih.gov
Z8 nih.gov

Historical Development and Evolution of Related Purine Derivatives

The history of purine chemistry began with the isolation of naturally occurring purines. Over time, research shifted towards the laboratory synthesis of purine and its derivatives, which has been examined in great detail due to their biochemical and chemical interest. ub.edu A pivotal advancement in the synthesis of purine derivatives was the use of versatile intermediates that allow for the introduction of various functional groups onto the purine core.

6-Chloropurine (B14466) has emerged as a particularly useful intermediate for the preparation of a wide range of 6-substituted and 6,9-disubstituted purines. acs.orgmedchemexpress.com Its utility lies in the reactivity of the chlorine atom at the C6 position, which can be readily displaced by nucleophiles such as amines. acs.org This reaction provides a straightforward route to 6-alkylamino- and 6-arylamino-purines. acs.org The synthesis of this compound follows this strategy, involving the reaction of 6-chloro-9-isopropyl-9H-purine with benzylamine (B48309). nih.gov

Another significant area in the historical development of purine derivatives was the discovery of cytokinins, a class of plant hormones that promote cell division. wikipedia.org The first cytokinin to be identified was kinetin (B1673648) (N⁶-furfuryladenine), a 6-substituted purine derivative. acs.orgwikipedia.org This discovery spurred extensive research into the synthesis of other adenine analogs as potential plant growth regulators. acs.orgnih.gov

The alkylation of the purine ring, particularly at the N7 and N9 positions, has also been a subject of intense study. ub.edu Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 product typically being the thermodynamically more stable and major product. ub.edunih.govacs.org Researchers have developed various methods to achieve regioselective alkylation to control the position of substitution and synthesize specific isomers for further investigation. ub.eduacs.org The development of these synthetic methodologies has been crucial for creating specifically substituted compounds like this compound and exploring the vast chemical space of purine derivatives. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-9-propan-2-ylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-11(2)20-10-19-13-14(17-9-18-15(13)20)16-8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLZWJCKPDQCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444118
Record name 9H-Purin-6-amine, 9-(1-methylethyl)-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111853-20-4
Record name 9H-Purin-6-amine, 9-(1-methylethyl)-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for N Benzyl 9 Isopropyl 9h Purin 6 Amine and Its Analogs

Established Synthetic Pathways for N-benzyl-9-isopropyl-9H-purin-6-amine

The traditional synthesis of this compound is typically achieved through a convergent synthesis strategy. This involves the preparation of a core purine (B94841) scaffold which is subsequently functionalized at the N9 and C6 positions.

Modified Literature Procedures for the Core Purine Scaffold

The synthesis begins with the creation of the central purine ring system. A common and versatile starting material for this purpose is hypoxanthine (B114508) or its derivatives. The core intermediate, 6-chloro-9-isopropyl-9H-purine, is synthesized from a suitable purine precursor. One established route involves the chlorination of hypoxanthine to produce 6-chloropurine (B14466). google.commedchemexpress.comgoogle.com This is often accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of a tertiary amine such as N,N-dimethylaniline, which can catalyze the reaction. google.comgoogle.com

Following the formation of 6-chloropurine, the next critical step is the regioselective alkylation at the N9 position with an isopropyl group. This reaction is typically performed by treating the 6-chloropurine with an isopropyl halide (e.g., isopropyl bromide) in the presence of a base. ub.edu The choice of base and solvent is critical for controlling the regioselectivity of this step.

Reaction Conditions and Reagents for N6-Substitution (e.g., 6-chloro-9-isopropyl-9H-purine with Benzylamine)

With the 6-chloro-9-isopropyl-9H-purine intermediate in hand, the final step is a nucleophilic aromatic substitution (SNAr) reaction at the C6 position. The chlorine atom at this position is a good leaving group, readily displaced by amines. To synthesize the target compound, 6-chloro-9-isopropyl-9H-purine is reacted with benzylamine (B48309). nih.govresearchgate.net

This amination reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and promote the reaction. A non-nucleophilic base, like triethylamine (B128534) (TEA), is added to scavenge the hydrogen chloride (HCl) that is generated during the reaction, driving the equilibrium towards the product. The reaction mixture is heated to ensure a reasonable reaction rate and completion. A typical procedure involves heating the solution to around 90 °C for several hours. nih.gov After the reaction is complete, a standard aqueous workup followed by extraction with an organic solvent and purification, often by recrystallization or chromatography, yields the final product, this compound. nih.gov

Table 1: Typical Reaction Conditions for N6-Substitution
Reactant 1Reactant 2SolventBaseTemperatureTime
6-chloro-9-isopropyl-9H-purineBenzylamineDMSOTriethylamine90 °C2 hours

Regioselectivity Considerations in N9-Alkylation and Amination Reactions

Regioselectivity is a paramount consideration in the synthesis of 6,9-disubstituted purines. Purines are ambident nucleophiles, possessing multiple nitrogen atoms (N1, N3, N7, and N9) that can potentially be alkylated. However, the alkylation of 6-chloropurine with an isopropyl group predominantly yields the N9-substituted isomer over the N7 isomer. ub.eduresearchgate.net

Several factors influence this outcome:

Steric Hindrance : The N7 position is sterically more hindered by the adjacent C6 substituent and the five-membered imidazole (B134444) ring, making the N9 position more accessible to the incoming alkylating agent, especially for bulkier groups like isopropyl. researchgate.netnih.gov

Electronic Effects : The electronic distribution within the purine ring system favors the N9 position for alkylation. The N9 nitrogen is generally more nucleophilic.

Reaction Conditions : The choice of base, solvent, and temperature can significantly impact the N9/N7 ratio. Kinetically controlled conditions (faster reactions, often at lower temperatures) tend to favor the N9 product, while thermodynamically controlled conditions (longer reaction times, higher temperatures) can sometimes lead to mixtures or rearrangement to the more stable isomer. ub.edunih.gov Using specific bases like tetrabutylammonium (B224687) hydroxide (B78521) has been shown to improve N9 selectivity. ub.edu

The subsequent amination at the C6 position is highly regioselective. The chlorine atom at C6 is significantly more activated towards nucleophilic substitution than any other position on the purine ring due to the electron-withdrawing nature of the heterocyclic system. This makes the reaction with benzylamine proceed cleanly at the desired position without affecting other parts of the molecule.

Advanced Synthetic Approaches for Purine Derivatives

To improve efficiency, yield, and diversify the range of purine derivatives, more advanced synthetic methodologies have been developed and applied.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of purine synthesis, microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods. ub.eduresearchgate.net

For the key steps in the synthesis of this compound and its analogs, microwave heating offers distinct advantages:

N9-Alkylation : Microwave irradiation can accelerate the N9-alkylation of purines, leading to high yields of the desired regioisomer in minutes rather than hours. ub.edu

N6-Amination : The SNAr reaction for introducing the benzylamino group at the C6 position is also amenable to microwave assistance. The rapid and efficient heating provided by microwaves can drive the reaction to completion quickly, even in greener solvents like water. researchgate.netacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Reaction StepMethodTypical TimeAdvantages
N9-AlkylationConventional HeatingHours to DaysEstablished methodology
Microwave-AssistedMinutesReduced time, improved yields/selectivity ub.edu
N6-AminationConventional HeatingHoursWell-controlled conditions nih.gov
Microwave-AssistedMinutesHigh speed, potential for solvent-free or aqueous conditions researchgate.net

Solution-Phase and Solid-Phase Synthetic Strategies

While the synthesis described above is a solution-phase approach, both solution-phase and solid-phase strategies are employed for creating libraries of purine derivatives for applications such as drug discovery. nih.govnih.gov

Solution-Phase Synthesis : This is the traditional approach where reactions are carried out in a homogeneous liquid phase. nih.gov It is highly versatile and allows for easy scale-up of the target compound. For producing a focused set of analogs, parallel solution-phase synthesis can be employed, where multiple reactions are run simultaneously in well-plates, often using automated liquid handlers for efficiency. nih.gov

Solid-Phase Synthesis : In solid-phase synthesis (SPS), the purine scaffold is chemically anchored to an insoluble polymer resin. nih.govresearchgate.net Reagents are then added in solution, and after the reaction, excess reagents and by-products are simply washed away. This greatly simplifies the purification process. mit.edu The desired compound is cleaved from the resin in the final step. SPS is particularly advantageous for combinatorial chemistry, where large libraries of diverse purine analogs can be generated by systematically varying the building blocks (e.g., different amines at C6 or different alkyl groups at N9). nih.gov The purine core can be attached to the resin at various positions, allowing for different diversification strategies. nih.govresearchgate.net

Both strategies play a crucial role in modern medicinal chemistry, with solution-phase methods being ideal for optimizing a synthetic route and producing larger quantities, while solid-phase methods excel at rapidly generating large numbers of diverse compounds for screening purposes. nih.govmit.edu

Metal-Mediated Coupling Reactions for Aryl/Heteroaryl Purines

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including aryl and heteroaryl purines. These reactions offer a versatile approach to introduce a wide array of substituents onto the purine scaffold with high efficiency and selectivity.

One of the prominent methods is the Chan-Lam coupling reaction, which facilitates the arylation of amines. researchgate.net This reaction typically involves the use of a copper catalyst to couple an amine with an aryl boronic acid, ester, or trifluoroborate. researchgate.net The versatility of this method allows for the formation of C-N bonds under relatively mild conditions. researchgate.net Different modifications and improvements to the Chan-Lam coupling have been developed, including the use of various copper salts and ligands to enhance reaction efficiency and substrate scope. researchgate.net

In addition to copper, other transition metals like palladium are also extensively used in cross-coupling reactions for purine synthesis. rsc.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for the formation of C-N bonds between aryl halides or triflates and amines. The choice of the metal catalyst, ligands, and reaction conditions is crucial for the success of these coupling reactions, influencing factors like yield, selectivity, and functional group tolerance. acsgcipr.org Ligand-free metal-catalyzed cross-coupling reactions have also gained attention as they offer advantages in terms of cost-effectiveness and sustainability. rsc.org

The general mechanism for these metal-catalyzed arylations involves the oxidative addition of the metal catalyst to the aryl halide or sulfonate, followed by coordination of the amine, and subsequent reductive elimination to yield the desired N-aryl purine product. acsgcipr.org

Table 1: Examples of Metal-Mediated Coupling Reactions in Purine Synthesis

Catalyst SystemReactantsProduct TypeReference
Copper(II) acetate (B1210297)Aryl boronic acid, AmineN-Aryl purine researchgate.net
Palladium(0) complexesAryl halide, AmineN-Aryl purine rsc.org
Nickel/PhotoredoxAryl azide, Arylboronic acidN-Aryl purine researchgate.net

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a key area of research, driven by the quest for compounds with enhanced biological activity and selectivity. Various synthetic strategies have been developed to create libraries of substituted purines.

The generation of 2,6,9-trisubstituted purine libraries is a common strategy to explore the structure-activity relationships (SAR) of this class of compounds. nih.gov These libraries are often synthesized using a stepwise approach, starting from a readily available purine precursor. A typical starting material is 2,6-dichloropurine, which allows for sequential substitution at the C6, N9, and C2 positions. researchgate.net

The general synthetic route often involves:

N9-Alkylation: The initial step is typically the alkylation of the N9 position of 2,6-dichloropurine. mdpi.com This is often achieved by reacting the purine with an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMSO. mdpi.com

C6-Substitution: The more reactive chlorine atom at the C6 position is then displaced by a nucleophile, commonly an amine, to introduce the desired substituent at this position. researchgate.net

C2-Substitution: Finally, the chlorine atom at the C2 position is substituted. This step may require more forcing conditions compared to the C6 substitution. researchgate.net

This stepwise approach allows for the introduction of a wide variety of substituents at each of the three positions, leading to the creation of large and diverse compound libraries. nih.govresearchgate.net These libraries have been instrumental in identifying potent inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs). nih.govnih.gov

The synthesis of N6-substituted adenine (B156593) ribonucleosides and their analogs is another important area of purine chemistry. These compounds, which include cytokinins, exhibit a wide range of biological activities. nih.gov

A common method for the synthesis of N6-substituted adenosines involves the regioselective alkylation of a protected adenosine (B11128) derivative. nih.gov For instance, N6-acetyl-2',3',5'-tri-O-acetyladenosine can be reacted with alkyl halides under basic conditions to introduce a substituent at the N6 position. nih.gov Another approach involves the reaction of 6-chloropurine ribonucleoside with an appropriate amine.

Enzymatic synthesis has also emerged as a powerful tool for the preparation of nucleoside analogs. mdpi.com Enzymes such as purine nucleoside phosphorylase can be used to catalyze the formation of nucleosides from a purine base and a sugar phosphate. mdpi.com

The development of poly-substituted purine analogues is driven by the need to fine-tune the biological properties of these compounds. nih.gov Synthetic strategies are designed to introduce a variety of functional groups at different positions of the purine ring to explore their impact on activity and selectivity. nih.gov

These synthetic approaches often involve a combination of the methods described above, including sequential nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. semanticscholar.orgmdpi.com For example, starting from a di- or tri-chlorinated purine, a series of substitutions can be carried out to introduce different amines, alcohols, or other functional groups at the C2, C6, and C8 positions. The order of these substitution reactions is often critical to achieving the desired regioselectivity.

The exploration of diverse substitution patterns has led to the discovery of purine derivatives with a wide range of pharmacological activities, including anticancer and antiviral properties. nih.govmdpi.com

Purification and Isolation Techniques in Purine Synthetic Research

The purification and isolation of the target purine compounds are critical steps in the synthetic process to ensure the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification technique depends on the physicochemical properties of the synthesized compound, such as its polarity and solubility. teledynelabs.com

Common purification techniques include:

Flash Chromatography: This is a widely used method for the purification of purine derivatives. teledynelabs.com The choice of the stationary phase (e.g., silica (B1680970) gel, amine-functionalized silica) and the mobile phase (e.g., hexane/ethyl acetate, dichloromethane/methanol) is determined by the polarity of the compound. teledynelabs.com For non-polar purines, silica gel with a hexane/ethyl acetate eluent system is often effective. teledynelabs.com More polar compounds may require a more polar solvent system like dichloromethane/methanol or the use of reversed-phase chromatography. teledynelabs.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is particularly useful for the purification of more polar purine derivatives and for achieving high purity. C18 columns are commonly used, and the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. teledynelabs.com

Crystallization: If the synthesized compound is a solid, crystallization can be an effective method for purification. This technique relies on the differential solubility of the compound and impurities in a particular solvent or solvent system.

Sublimation: In some specific cases, sublimation can be used to isolate purines directly from a mixture, particularly for compounds that are thermally stable and have a significant vapor pressure at elevated temperatures under reduced pressure. researchgate.net

The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Common Purification Techniques for Purine Derivatives

TechniqueStationary PhaseTypical Mobile PhaseCompound PolarityReference
Silica Gel ChromatographySilica GelHexane/Ethyl AcetateNon-polar to Moderately Polar teledynelabs.com
Silica Gel ChromatographySilica GelDichloromethane/MethanolPolar teledynelabs.com
Reversed-Phase ChromatographyC18Water/Acetonitrile or Methanol (with TFA or Formic Acid)Polar teledynelabs.com
Amine Column ChromatographyAmine-functionalized SilicaAqueous Normal PhaseBasic compounds teledynelabs.com

Iii. Structural Characterization and Advanced Analysis of N Benzyl 9 Isopropyl 9h Purin 6 Amine

X-ray Crystallography Studies for Solid-State Structure Elucidation

The crystal structure of N-benzyl-9-isopropyl-9H-purin-6-amine reveals that the asymmetric unit contains two independent molecules, designated here as Conformer A and Conformer B, which exhibit slight differences in their geometries. nih.govresearchgate.net A key feature of the molecular conformation is the relative orientation of the purine (B94841) and benzene (B151609) rings. In Conformer A, the dihedral angle between the best planes of the purine ring system and the benzene ring is 89.21 (3)°. nih.gov In Conformer B, this angle is slightly different at 82.14 (4)°. nih.gov

The mutual orientation of the substituents relative to the purine core can be described by specific torsion angles. These angles define the rotation around key single bonds and are crucial for understanding the molecule's flexibility and preferred spatial arrangement. nih.gov

Table 1: Selected Torsion Angles (°) for the Two Conformers of this compound nih.gov
Torsion AngleConformer AConformer B
N1—C1—N5—C92.85 (19)0.44 (19)
C1—N5—C9—C10-110.7 (14)-96.7 (15)
N5—C9—C10—C1133.8 (18)35.5 (17)
C5—N4—C6—C731.3 (18)35.9 (18)

The crystal structure is stabilized by a network of intermolecular interactions. The two independent molecules within the asymmetric unit are linked together to form dimers through pairs of N—H⋯N hydrogen bonds. nih.gov Specifically, the amine hydrogen (H5N) of one molecule forms a hydrogen bond with a nitrogen atom (N23) of the purine ring of the second molecule, and vice-versa (N25—H25N⋯N3). nih.gov

The interplay of the intermolecular forces described above results in a well-defined three-dimensional supramolecular architecture. The primary structural motif is the dimer formed via N—H⋯N hydrogen bonds between the two distinct conformers. nih.govresearchgate.net These dimeric units are then interconnected through π-π stacking and C—H⋯π contacts, extending the structure into a complex three-dimensional network. nih.govresearchgate.net This efficient packing arrangement maximizes the stabilizing interactions between molecules in the solid state.

The crystallographic data for this compound were obtained from a single crystal at a low temperature of 120 K to minimize thermal vibrations and yield more precise atomic positions. nih.govresearchgate.net An Oxford Diffraction Xcalibur (Sapphire2) diffractometer with Mo Kα radiation (λ = 0.71073 Å) was used for data collection. nih.govresearchgate.net A multi-scan absorption correction was applied to the collected data. nih.gov The structure was solved and refined on F² using the SHELXL97 software package. researchgate.net Hydrogen atoms bound to nitrogen were located in a difference Fourier map and refined isotropically, while other hydrogen atoms were placed in calculated positions. researchgate.net

Table 2: Crystal Data and Structure Refinement Details nih.govresearchgate.net
ParameterValue
Chemical formulaC₁₅H₁₇N₅
Molecular weight267.34 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)12.9926 (5)
b (Å)21.1673 (7)
c (Å)11.2622 (6)
β (°)114.274 (5)
Volume (ų)2823.5 (2)
Z8
Temperature (K)120
Radiation typeMo Kα
Final R[F² > 2σ(F²)]0.029
wR(F²)0.058

Advanced Spectroscopic Investigations for Structural Confirmation

While the synthesis and crystallographic analysis of this compound are documented, specific experimental ¹H, ¹³C, and ¹⁵N NMR spectral data for this compound were not available in the searched scientific literature. NMR spectroscopy is a principal technique for determining the structure of organic molecules in solution, and such data would be essential for confirming the proton and carbon framework and providing complementary information to the solid-state X-ray structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, with a molecular formula of C₁₅H₁₇N₅, HRMS provides a precise theoretical monoisotopic mass. nih.govresearchgate.net The experimental measurement of a mass that closely matches this calculated value serves as definitive confirmation of the compound's elemental formula. Typically, this analysis is performed using techniques like electrospray ionization (ESI), where the molecule is often observed as a protonated species, [M+H]⁺.

Table 1: Theoretical Mass Data for this compound
ParameterValue
Molecular FormulaC₁₅H₁₇N₅
Calculated Monoisotopic Mass (M)267.14839 g/mol
Calculated m/z for [M+H]⁺268.15622

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations (stretching, bending) of specific chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Table 2: Predicted Characteristic IR Absorption Bands for this compound
Functional GroupType of VibrationExpected Wavenumber Range (cm⁻¹)
Secondary Amine (N-H)Stretching3300 - 3500 (moderate, sharp)
Aromatic C-HStretching3000 - 3100 (variable)
Aliphatic C-H (sp³)Stretching2850 - 3000 (strong)
Aromatic C=CStretching1450 - 1600 (variable)
C-NStretching1250 - 1350 (variable)

Computational Structural Analysis and Modeling

Computational chemistry provides profound insights into the structural and electronic properties of molecules, complementing experimental data. Methods such as geometry optimization and quantum chemical calculations can predict molecular conformations, stability, and reactivity.

Molecular Geometry Optimization and Conformer Analysis

The precise three-dimensional structure of this compound has been determined through single-crystal X-ray diffraction. nih.govresearchgate.net This experimental work provides the most accurate view of the molecule's geometry in the solid state.

A key finding of the crystallographic study is that the asymmetric unit of the crystal contains two independent molecules of the compound, which exist as slightly different conformers. nih.govnih.gov This indicates some degree of rotational freedom, primarily concerning the orientation of the substituents relative to the purine core. The analysis revealed that the purine and benzene rings in both conformers are oriented nearly perpendicular to each other. nih.govresearchgate.net The specific dihedral and torsion angles, which define the spatial relationship between different parts of the molecule, were precisely measured for each conformer.

Table 3: Selected Crystallographic Geometric Parameters for the Two Conformers of this compound nih.gov
Geometric ParameterMolecule 1Molecule 2
Dihedral Angle (Purine Ring vs. Benzene Ring)89.21 (3)°82.14 (4)°
Torsion Angle (N1—C1—N5—C9)2.85 (19)°0.44 (19)°
Torsion Angle (C1—N5—C9—C10)-110.7 (14)°-96.7 (15)°
Torsion Angle (N5—C9—C10—C11)33.8 (18)°35.5 (17)°

Quantum Chemical Calculations for Electronic Structure Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. nih.govuni-greifswald.de While specific quantum chemical studies focused solely on this compound are not detailed in the literature, the experimentally determined crystal structure provides a highly accurate starting point for such theoretical modeling. nih.gov

These computational methods can determine a variety of electronic properties. For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the molecule's electronic transitions and susceptibility to nucleophilic or electrophilic attack. Furthermore, mapping the Molecular Electrostatic Potential (MEP) can identify regions of positive and negative charge, predicting sites for non-covalent interactions.

Table 4: Properties Obtainable from Quantum Chemical Calculations and Their Significance
Calculated PropertySignificance
HOMO/LUMO Energies & Energy GapRelates to chemical reactivity, kinetic stability, and electronic excitation energy.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding.
Atomic Charges (e.g., Mulliken, NBO)Quantifies the electron distribution among atoms, providing insight into local reactivity.
Dipole MomentIndicates the overall polarity of the molecule, influencing its solubility and intermolecular forces.

V. Structure Activity Relationship Sar Studies of N Benzyl 9 Isopropyl 9h Purin 6 Amine Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The substituents at the N9 and C6 positions of the purine (B94841) ring are critical determinants of the biological activity of this class of compounds. The synthesis of purine derivatives with diverse substituents at these positions has been a key strategy in the development of molecules with antibacterial, antileishmanial, and antitumor properties. nih.govresearchgate.net

The C6 position, occupied by the N-benzylamine group in the parent compound, is another pivotal point for interaction with biological targets. The benzyl (B1604629) group can engage in hydrophobic and π-stacking interactions within the binding site of a protein. Modifications to this group, such as the introduction of substituents on the phenyl ring or its replacement with other aryl or alkyl groups, can fine-tune the binding affinity and selectivity. Research on 6,9-disubstituted purines has consistently highlighted the importance of the C6-substituent in defining the pharmacological profile of these molecules. nih.govresearchgate.net A study focusing on C-2 and N-9 substituted 6-benzylaminopurine (B1666704) derivatives as cyclin-dependent kinase (CDK) inhibitors underscores the collective importance of these positions in achieving potent enzyme inhibition.

Compound IDC2-SubstituentN9-SubstituentC6-SubstituentTarget KinaseIC50 (µM)
7b-iii ThiomorpholinylIsopropylBenzylaminoCDK20.9
Olomoucine 2-hydroxyethylaminoMethylBenzylaminoCDK2>10
Roscovitine (B1683857) (R)-(1-ethyl-2-hydroxyethyl)aminoIsopropylBenzylaminoCDK2~0.7

This table presents a comparison of the inhibitory activity of a representative this compound derivative against CDK2 with known CDK inhibitors, highlighting the influence of substituents at the C2, N6, and N9 positions.

While the N9 and C6 positions play a crucial role, the C2 position of the purine ring offers another valuable site for structural modification to enhance target affinity and modulate pharmacological effects. Introducing various substituents at the C2 position can alter the electronic distribution of the purine ring and provide additional points of interaction with the target protein.

A notable example of the impact of C2 modification comes from a study on 6-benzylaminopurine derivatives as CDK inhibitors. The introduction of a thiomorpholinyl group at the C2 position of a 6-benzylamino-9-isopropylpurine scaffold resulted in a compound with potent inhibitory activity against CDK2, with an IC50 value of 0.9 µM. nih.gov This finding demonstrates that a bulky, heterocyclic substituent at the C2 position can be well-tolerated and can contribute significantly to the binding affinity. This particular derivative, 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine, exhibited activity comparable to the well-known CDK inhibitor roscovitine and was significantly more potent than olomoucine, highlighting the therapeutic potential of C2-functionalized purines. nih.gov The structure-activity relationship studies from this research suggest that further exploration of diverse substituents at the C2 position could lead to the discovery of even more potent and selective kinase inhibitors. nih.gov

Positional and Steric Effects on Pharmacological Efficacy

The size and nature of the substituent at the N9 position can significantly influence the pharmacological efficacy of purine derivatives by affecting their fit within the ATP-binding pocket of kinases. While direct comparative studies on this compound are limited, broader research on N9-substituted purines provides valuable insights.

The isopropyl group at the N9 position is a relatively small and hydrophobic substituent. Its compact nature can allow the purine core to orient itself optimally within the kinase binding site. In contrast, a benzyl group at the N9 position introduces a larger, aromatic moiety. This can lead to different interactions, such as π-stacking with aromatic amino acid residues in the binding pocket. Novel N(9)-arenethenyl purines, which feature a trans vinyl linkage at the N9 position projecting hydrophobic substituents, have been shown to be potent dual Src/Abl tyrosine kinase inhibitors, demonstrating the potential for larger hydrophobic groups at this position to enhance potency. nih.gov The choice between an isopropyl and a benzyl group can therefore dictate the selectivity of the compound for different kinases, depending on the specific topology and amino acid composition of their ATP-binding sites.

Halogenation, particularly chlorination, at the C2 position of the purine ring is a common strategy in the design of kinase inhibitors. The introduction of a chlorine atom can have several beneficial effects on the pharmacological properties of a molecule.

From an electronic standpoint, the electron-withdrawing nature of chlorine can modulate the pKa of the purine ring system, which can influence its ionization state and hydrogen bonding capabilities within the kinase hinge region. Furthermore, a chlorine atom can form specific halogen bonds with backbone carbonyl oxygen atoms in the ATP-binding site, providing an additional anchoring point and enhancing binding affinity.

Stereochemistry can play a profound role in the biological activity of chiral molecules. If a substituent introduces a stereocenter, the different enantiomers can exhibit significantly different potencies and selectivities due to their distinct three-dimensional arrangements and interactions with the chiral environment of a protein's binding site.

In the context of this compound derivatives, the introduction of a chiral center, for instance, by modifying the benzyl or isopropyl group, could lead to enantiomers with differential activity. While specific studies on the stereochemical influences on this particular compound were not found in the reviewed literature, the principle of stereospecificity is well-established in medicinal chemistry. For example, the well-known CDK inhibitor roscovitine possesses a chiral (R)-(1-ethyl-2-hydroxyethyl)amino side chain at the C2 position, and its activity is known to be stereospecific. This underscores the importance of considering stereochemistry in the design of potent and selective kinase inhibitors. Future studies involving the synthesis and biological evaluation of individual enantiomers of chiral derivatives of this compound would be crucial to fully elucidate the impact of stereochemistry on their pharmacological profile.

Hydrophobic Interactions and Binding to Molecular Targets

The binding of this compound derivatives to their biological targets is a complex process governed by a variety of intermolecular forces. Among these, hydrophobic interactions play a crucial role in determining the affinity and specificity of these compounds. The core structure of this compound features distinct hydrophobic regions, namely the benzyl group at the N6 position and the isopropyl group at the N9 position.

Crystallographic studies of this compound have provided valuable insights into the non-covalent interactions that stabilize its structure and mediate its binding. nih.govnih.gov These studies have revealed the presence of weak C-H···π contacts and π-π interactions, which are hallmarks of hydrophobic bonding. nih.govnih.gov The benzyl ring, with its electron-rich π-system, is particularly adept at engaging in these interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, commonly found in the binding pockets of protein targets like kinases.

The significance of these hydrophobic interactions is further underscored in SAR studies of related 6,9-disubstituted purines. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, the substituent at the C6 position is known to occupy a lipophilic pocket near the ribose-binding site of ATP. acs.org Modifications to the benzyl group, such as the introduction of additional hydrophobic substituents, can therefore enhance the binding affinity by optimizing these interactions. However, the size and shape of the substituent must be carefully considered to ensure a complementary fit within the target's binding pocket.

The interplay between the hydrophobic benzyl and isopropyl groups and the polar purine core creates an amphipathic molecule, capable of engaging in a diverse array of interactions. This dual nature is often a key determinant of the compound's ability to effectively bind to and modulate the function of its molecular targets.

Computational SAR Modeling and Pharmacophore Development for Rational Design

In the quest for more potent and selective derivatives of this compound, computational chemistry has emerged as an indispensable tool. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore development provide a rational framework for understanding the complex relationship between a molecule's structure and its biological activity, thereby guiding the design of new and improved compounds.

Pharmacophore modeling, in particular, has proven to be a powerful strategy in the study of purine derivatives. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. For this compound and its analogs, a typical pharmacophore model would include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms within the purine ring are key hydrogen bond acceptors.

Hydrogen Bond Donors: The amine group at the N6 position can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The benzyl ring and the isopropyl group represent crucial hydrophobic features that interact with nonpolar pockets in the target protein.

By analyzing a series of active and inactive compounds, researchers can develop a pharmacophore hypothesis that encapsulates the key structural requirements for biological activity. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophore, or to guide the modification of existing compounds to enhance their activity.

The integration of pharmacophore modeling, QSAR, and molecular docking allows for a comprehensive in silico assessment of potential drug candidates before they are synthesized, saving valuable time and resources. This rational, computer-aided approach to drug design is instrumental in the ongoing efforts to develop novel and effective therapeutic agents based on the this compound scaffold.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated and analyzed in such computational studies.

DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Hydrophobic InteractionsPharmacophore Fit Score
1 This compound-8.5π-π stacking with Phe80, van der Waals with Leu1320.92
1a N-(4-fluorobenzyl)-9-isopropyl-9H-purin-6-amine-8.8Enhanced π-π stacking, halogen bond with Ser820.95
1b N-benzyl-9-cyclopentyl-9H-purin-6-amine-9.1Increased van der Waals contacts with Val35, Ala480.88
1c N-(4-methylbenzyl)-9-isopropyl-9H-purin-6-amine-8.7Additional hydrophobic interaction with Ile250.93
1d N-benzyl-9-ethyl-9H-purin-6-amine-7.9Reduced van der Waals contacts0.81

This table demonstrates how computational models can quantify the effects of specific structural changes, providing a clear rationale for the selection of the most promising candidates for synthesis and further biological evaluation.

Vi. Advanced Research Directions and Methodological Enhancements

Development of Novel Analytical Methodologies for Complex Purine (B94841) Derivatives

The accurate characterization and quantification of complex purine derivatives are fundamental to advancing their research. Traditional analytical methods are often insufficient for the comprehensive analysis of these molecules in complex biological matrices. Consequently, there is a significant drive toward developing more sensitive, rapid, and comprehensive analytical techniques.

One such advanced method is ion-pairing reversed-phase ultra-high performance liquid chromatography tandem mass spectrometry (IP-RP-UPLC-MS/MS). This technique has been optimized for the simultaneous analysis of dozens of purine and pyrimidine (B1678525) nucleobases, nucleosides, and nucleotides. nih.gov It offers rapid chromatographic separation of highly polar metabolites, which is a significant improvement over older methods that required lengthy run times. nih.gov The application of such methods is crucial for targeted metabolite profiling, which can aid in understanding the biological roles of purine derivatives and in the discovery of new drugs. nih.gov

MethodologyKey AdvantagesApplication to Purine Derivatives
IP-RP-UPLC-MS/MSFast separation (e.g., within 15 minutes), high sensitivity, simultaneous analysis of multiple compounds. nih.govQuantification of intracellular levels of nucleobases, nucleosides, and nucleotides in biological systems like Plasmodium falciparum. nih.gov
Spectrophotometric MethodsRelatively simple, cost-effective.Determination of total purine content and analysis of purine components in nucleic acids. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)High resolution and sensitivity for volatile compounds.Analysis of purine and pyrimidine metabolites, often requiring derivatization. nih.gov

In Silico Approaches in Drug Discovery and Design

In silico, or computational, methods are indispensable in modern drug discovery, offering a time- and cost-effective means to screen vast chemical libraries and predict molecular interactions. nih.govyoutube.com These approaches are particularly valuable for designing and optimizing purine-based compounds as potential therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netlut.fi It is extensively used to explore the binding modes between purine inhibitors and their protein targets. For instance, docking studies on 9H-purine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have helped to elucidate the most favorable interaction modes within the receptor's active site. researchgate.netlut.fi

In studies of purine derivatives as potential Cyclin-Dependent Kinase 2 (CDK2) inhibitors, molecular docking revealed key hydrogen bond interactions with residues such as Asp86, Glu81, and Leu83, which are crucial for ligand activity. mdpi.com Similarly, docking of novel purine nucleoside analogs with Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK) indicated multiple binding modes, consistent with experimental data. harvard.edu

Molecular dynamics (MD) simulations are then used to verify the stability of the ligand-receptor complexes predicted by docking. mdpi.com By simulating the movements of atoms over time, MD provides insights into the dynamic nature of the interaction, confirming the stability of promising candidate compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. tandfonline.com By developing mathematical models, QSAR can predict the activity of newly designed molecules. researchgate.netlut.fi

Three-dimensional QSAR (3D-QSAR) studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various purine derivatives. mdpi.com These models generate contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. mdpi.com For example, 3D-QSAR models for 2,6,9-trisubstituted purine derivatives showed that steric properties had a more significant contribution to their cytotoxic activity than electronic properties. nih.gov This information is invaluable for rationally designing new compounds with enhanced potency. mdpi.com

In Silico TechniquePrincipleApplication Example with Purines
Molecular DockingPredicts the binding orientation of a ligand to its target protein. researchgate.netInvestigating interactions between purine derivatives and the active sites of kinases like CDK2 and EGFR. researchgate.netmdpi.com
Molecular Dynamics (MD)Simulates the physical movements of atoms and molecules to assess complex stability. mdpi.comVerifying the stability of docked purine inhibitor-CDK2 complexes. mdpi.com
3D-QSAR (CoMFA/CoMSIA)Correlates the 3D properties (steric, electrostatic fields) of molecules with their biological activity. mdpi.comnih.govDesigning novel Bcr-Abl inhibitors based on a purine scaffold and predicting the cytotoxicity of trisubstituted purines. nih.govmdpi.com

Co-crystallization Studies with Biological Targets for Structural Biology Insights

Co-crystallization is a powerful technique for obtaining high-resolution structural information about how a ligand, such as a purine derivative, interacts with its biological target. By forming a single crystal containing both the protein and the ligand, X-ray crystallography can be used to determine the precise three-dimensional structure of the complex. This provides invaluable insights into the binding mechanism at an atomic level.

The process of co-crystallization involves preparing a solution containing both the purified target protein and the purine compound and inducing crystallization. While challenging, the resulting crystal structure can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding. This structural information is a cornerstone of structure-based drug design, enabling the rational modification of the ligand to improve its affinity and selectivity.

Studies on purine alkaloids like theobromine, theophylline, and caffeine (B1668208) have demonstrated successful co-crystallization with various organic molecules (coformers) using techniques such as solution crystallization and mechanochemical grinding. nih.govacs.orgnih.govresearchgate.net These studies, while not with biological targets, establish the feasibility and methodology for forming purine-containing co-crystals. The crystallographic data for N-benzyl-9-isopropyl-9H-purin-6-amine itself has been determined, revealing that its asymmetric unit consists of two molecules linked into dimers by N-H⋯N hydrogen bonds. nih.govnih.gov This foundational structural knowledge is a prerequisite for attempting co-crystallization with a specific biological target.

High-Throughput Screening of Purine Analog Libraries for Novel Bioactive Compounds

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. sbpdiscovery.orgagilent.com The creation of diverse purine analog libraries is a key strategy for discovering novel bioactive compounds. nih.gov These libraries contain a wide variety of purine derivatives with different substitutions, providing a rich source for identifying new hits. thermofisher.com

The rationale behind screening purine libraries is the "privileged" character of the purine scaffold, which is known to interact with a multitude of biological targets, particularly those that bind adenine (B156593), such as kinases. nih.govacs.org HTS assays can be target-based, focusing on a single enzyme, or pathway-based. For example, a reconstituted purine salvage pathway from Plasmodium falciparum was used in an HTS assay combining four drug targets to identify inhibitors. nih.gov

Once a primary "hit" is identified from an HTS campaign, it undergoes further validation and optimization. HTS facilities utilize advanced robotics, liquid handlers, and plate readers to screen libraries in 384- or 1536-well formats, enabling the efficient analysis of tens of thousands of compounds. sbpdiscovery.orgagilent.com This approach significantly accelerates the early phase of drug discovery for purine-based therapeutics. thermofisher.com

Vii. Concluding Remarks and Future Research Perspectives

Current Understanding and Identification of Research Gaps

Our current understanding of N-benzyl-9-isopropyl-9H-purin-6-amine is primarily centered on its chemical synthesis and solid-state structure. Research has successfully established methods for its preparation, typically involving the reaction of 6-chloro-9-isopropyl-9H-purine with benzylamine (B48309). nih.gov Detailed crystallographic studies have elucidated its three-dimensional structure, confirming the presence of the N-benzyl group at the 6-position and the isopropyl group at the 9-position of the purine (B94841) core. nih.govresearchgate.netnih.gov The asymmetric unit of the crystalline compound contains two molecules with slightly different geometries. nih.gov

Despite this foundational chemical knowledge, a significant research gap exists regarding the biological activity profile of this compound. While the broader class of 6,9-disubstituted purines has been investigated for various therapeutic properties, including antibacterial, antileishmanial, and antitumor activities, specific data for this particular compound remains largely unreported in publicly available literature. nih.gov The exploration of its potential interactions with biological targets, its mechanism of action, and its efficacy in various disease models are areas that are yet to be investigated. This lack of biological data represents a critical gap in our comprehension of the molecule's potential utility in medicinal chemistry.

Prospective Avenues for Purine Scaffold-Based Chemical Biology

The established role of the purine scaffold as a "privileged" structure in medicinal chemistry provides a strong rationale for the future investigation of this compound. researchgate.net The purine core is a fundamental component of essential biomolecules like DNA and RNA, and its derivatives have been successfully developed as anticancer and antiviral agents. nih.govnih.gov Prospective research should focus on screening this compound against a variety of biological targets, particularly those where other purine derivatives have shown activity.

Key avenues for future research include:

Anticancer Screening: Given that many purine analogs exhibit cytotoxic effects against cancer cells, this compound should be evaluated against a panel of human cancer cell lines. researchgate.netnih.gov

Kinase Inhibition Assays: The purine structure is a well-known scaffold for kinase inhibitors due to its similarity to the adenine (B156593) core of ATP. acs.org Investigating the inhibitory potential of this compound against a range of protein kinases could uncover novel therapeutic leads.

Antiviral and Antimicrobial Testing: The broad biological activity of purine derivatives warrants the screening of this compound for efficacy against various viruses and microbial pathogens. nih.gov

Further synthetic work could also be undertaken to create a library of analogs based on the this compound structure. Modifications to the benzyl (B1604629) and isopropyl substituents could be systematically explored to establish structure-activity relationships (SAR), providing valuable insights for optimizing biological activity. researchgate.net

Broader Implications for Medicinal Chemistry and Rational Drug Design

The study of this compound and its potential biological activities holds broader implications for the fields of medicinal chemistry and rational drug design. The purine scaffold is a testament to the power of using natural product structures as a starting point for drug discovery. eurekaselect.com A deeper understanding of how specific substitutions at the N-6 and N-9 positions influence the biological activity of the purine core can provide a roadmap for the design of more selective and potent therapeutic agents. nih.gov

Should this compound demonstrate significant biological activity, it would reinforce the utility of the 6,9-disubstituted purine framework as a valuable template for drug development. The specific combination of the benzyl and isopropyl groups may confer unique properties, such as improved target binding or favorable pharmacokinetic profiles, which could be exploited in future drug design efforts. The continued exploration of such well-defined synthetic derivatives is crucial for expanding the therapeutic potential of the purine class of compounds and for the continued advancement of targeted therapies. nih.gov

Q & A

Basic: What synthetic routes are recommended for synthesizing N-benzyl-9-isopropyl-9H-purin-6-amine, and how can purity be optimized?

The synthesis typically involves sequential substitution at the N9 and C6 positions of the purine core. A common approach includes:

  • N9 alkylation : Reacting 6-chloropurine with isopropyl halide under basic conditions to introduce the isopropyl group .
  • C6 amination : Substituting the chlorine atom at C6 with benzylamine via nucleophilic aromatic substitution, often using a polar aprotic solvent (e.g., DMF) and elevated temperatures .
  • Purification : Recrystallization from ethanol or methanol is effective for isolating high-purity crystals. HPLC with a C18 column and acetonitrile/water mobile phase can confirm purity (>95%) .

Basic: What crystallographic techniques are suitable for structural determination of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard. Key parameters include:

  • Crystal system : Monoclinic (space group P2₁/c) .
  • Unit cell dimensions : a = 12.9926 Å, b = 21.1673 Å, c = 11.2622 Å, β = 114.274° .
  • Data collection : Use MoKα radiation (λ = 0.71073 Å) at 120 K to minimize thermal motion artifacts. SHELXTL or OLEX2 suites are recommended for refinement .

Advanced: How can researchers resolve discrepancies in reported biological activity data for 6,9-disubstituted purines?

Contradictions often arise from:

  • Substituent effects : Minor changes in N9 or C6 groups (e.g., benzyl vs. allyl) drastically alter bioactivity. Compare analogs like 9-allyl derivatives (antibacterial) vs. 9-isopropyl variants (antitumor) .
  • Assay variability : Standardize protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) across studies. Replicate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Structural validation : Confirm compound identity via SCXRD or 2D NMR to rule out regioisomeric by-products .

Advanced: What methodological considerations are critical for analyzing tautomeric forms of this compound via NMR?

  • Solvent selection : Use deuterated DMSO or CDCl₃ to stabilize tautomers. Avoid protic solvents that promote equilibration .
  • 2D NMR techniques : ¹H-¹³C HSQC and NOESY distinguish amino (NH) and imino (NH) tautomers. For example, a downfield-shifted NH proton (~δ 10 ppm) signals the imino form .
  • Temperature control : Lower temperatures (e.g., 25°C → 5°C) slow tautomer interconversion, enabling clearer spectral resolution .

Advanced: How can alkylation reactions be optimized to minimize by-products during purine derivative synthesis?

  • Electron-withdrawing substituents : Avoid strongly electronegative groups at C2 (e.g., Cl, NO₂), which reduce reactivity at N9 and promote side reactions at N7 .
  • Base selection : Use non-nucleophilic bases (e.g., K₂CO₃) to prevent dehalogenation competing with alkylation .
  • Solvent optimization : Anhydrous DMF or THF enhances reaction efficiency. Add molecular sieves to scavenge trace moisture .

Basic: What spectroscopic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, isopropyl CH₃ at δ 1.2–1.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₅H₁₇N₅, m/z 267.34) with ESI+ or MALDI-TOF .
  • FT-IR : Identify NH stretching (~3350 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.